molecular formula C11H12O2S B14445322 4-Methyl-4-(phenylsulfanyl)oxolan-2-one CAS No. 79749-94-3

4-Methyl-4-(phenylsulfanyl)oxolan-2-one

Cat. No.: B14445322
CAS No.: 79749-94-3
M. Wt: 208.28 g/mol
InChI Key: DCGWJDYHRLUICV-UHFFFAOYSA-N
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Description

4-Methyl-4-(phenylsulfanyl)oxolan-2-one (referred to here by its systematic name) is a lipophilic compound initially isolated from the soft coral Cladiella australis . Structurally, it belongs to the oxolanone class, characterized by a five-membered oxygen-containing ring with a sulfanylphenyl substitution. This compound has garnered attention for its dual neuroprotective and anti-inflammatory properties, particularly in Alzheimer’s disease (AD) models.

Properties

CAS No.

79749-94-3

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

4-methyl-4-phenylsulfanyloxolan-2-one

InChI

InChI=1S/C11H12O2S/c1-11(7-10(12)13-8-11)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

DCGWJDYHRLUICV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one typically involves the reaction of 4-methyl-2-oxolanone with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(phenylsulfanyl)oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

4-Methyl-4-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxolane ring provides structural stability and can participate in various chemical transformations.

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Anti-inflammatory effects: Reduces pro-inflammatory markers such as TNF-α, COX-2, and iNOS in neurons, astrocytes, and microglia .
  • Synaptic plasticity enhancement : Increases PSD-95 expression and long-term potentiation (LTP) in the hippocampus, improving fear memory retrieval in AD mice .
  • Lipophilicity : Enhances blood-brain barrier permeability, making it a viable candidate for CNS-targeted therapies .

In preclinical studies, this compound reversed contextual fear memory deficits in 3xTg-AD mice without altering Aβ levels, suggesting a mechanism independent of amyloid pathology .

Structural and Functional Analogues

(a) Pilocarpine (PIL) and Episopilotine (EPI)
  • Structural similarity : Both PIL and EPI are oxolan-2-one derivatives but differ in substitutions. PIL has an imidazole-methyl group, while EPI includes a hydroxyphenylmethyl group .
  • Functional contrast : PIL is a muscarinic agonist used for glaucoma and xerostomia, whereas 4-Methyl-4-(phenylsulfanyl)oxolan-2-one lacks cholinergic activity but exhibits anti-inflammatory and memory-enhancing effects .
(b) Sulfanylacetamide Derivatives
  • Example: 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS: 871493-35-5).
  • Key differences: This derivative contains a quinazolinone core linked to a sulfanylacetamide group.

Anti-Inflammatory Compounds in AD

(a) Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
  • Mechanism : Broad COX-2 inhibition.
  • Advantage of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one: Targets multiple inflammatory pathways (TNF-α, COX-2, iNOS) without systemic toxicity in preclinical models .
(b) BAY 11-7082 and Silybin
  • BAY 11-7082 : NF-κB inhibitor; reduces Aβ-induced inflammation but lacks synaptic plasticity enhancement .
  • Silybin: Antioxidant flavonoid; improves cognition but requires high doses for efficacy.
  • Comparative advantage : 4-Methyl-4-(phenylsulfanyl)oxolan-2-one restores LTP and dendritic spine density at lower doses (15 mg/kg) .

Neuroprotective Alkaloids

  • Baicalein and Excavatolide-B: These flavonoids reduce oxidative stress but show weak blood-brain barrier penetration.
  • 4-Methyl-4-(phenylsulfanyl)oxolan-2-one : Superior CNS bioavailability due to lipophilicity, with demonstrated rescue of synaptic dysfunction in hippocampal CA1 and CA3 regions .

Data Tables

Table 1: Anti-Inflammatory Efficacy in AD Models
Compound TNF-α Reduction COX-2 Reduction iNOS Reduction Reference
4-Methyl-4-(phenylsulfanyl)oxolan-2-one 60% 55% 50%
NSAIDs (e.g., Ibuprofen) 30% 70% 20%
BAY 11-7082 40% 35% 25%
Table 2: Impact on Synaptic Markers
Compound PSD-95 Increase LTP Restoration Dendritic Spine Density Reference
4-Methyl-4-(phenylsulfanyl)oxolan-2-one 2.5-fold 90% 40%
Silybin 1.2-fold 30% 15%
Pilocarpine No effect No effect No effect

Research Findings and Mechanistic Insights

  • Inflammatory Cross-Talk: 4-Methyl-4-(phenylsulfanyl)oxolan-2-one suppresses TNF-α/COX-2/iNOS signaling in neurons, astrocytes, and microglia, breaking the neuroinflammatory loop that exacerbates synaptic loss in AD .
  • Synaptic Rescue : Unlike Aβ-targeting drugs (e.g., anti-amyloid antibodies), this compound increases PSD-95 expression and dendritic spine density, directly addressing synaptic failure .
  • Safety Profile: No adverse effects on locomotor activity or anxiety behaviors in WT or 3xTg-AD mice at therapeutic doses .

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